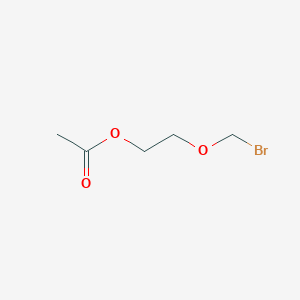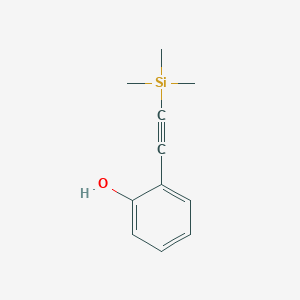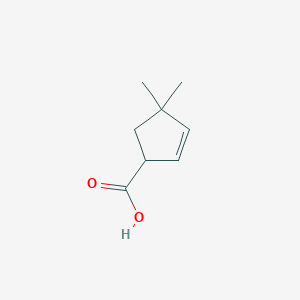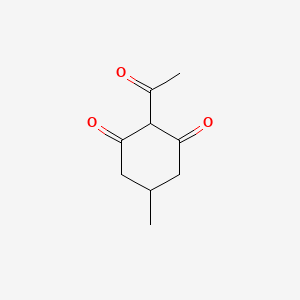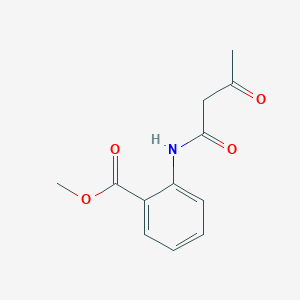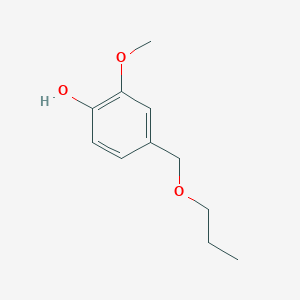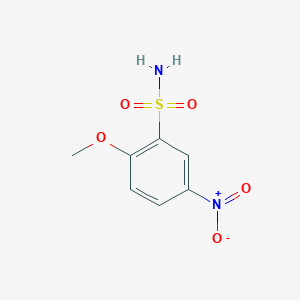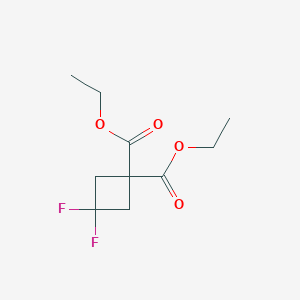
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Vue d'ensemble
Description
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H14F2O4 . It has been increasing in importance over the past few years.
Molecular Structure Analysis
The molecular structure of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate consists of 10 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is primarily utilized in the synthesis of various chemical compounds and the analysis of their structures. For instance, it serves as a precursor in the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, which are versatile intermediates for the preparation of carboxylic acid, amines, alcohols, azides, and trifluoroborate ketone derivatives (Ryabukhin et al., 2018). Moreover, it is used in the synthesis of monofluoro-substituted amino acids, which act as conformationally restricted labels for solid-state 19F NMR distance measurements in membrane-bound peptides (Tkachenko et al., 2014).
Phototransformation Studies
The compound has also been observed as a byproduct in phototransformation studies, such as in the case of lacidipine, a drug used for the treatment of hypertension. The crystal structure of the main phototransformation product of lacidipine, which contains a similar diethyl cyclobutane dicarboxylate moiety, was determined and analyzed (Simonič et al., 2008).
Synthesis of Fluorinated Analogues
Furthermore, the compound has been instrumental in the synthesis of fluorinated analogues of amino acids. A notable example is the synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid from acetone, where the transformation of a ketone group into the CF2-group is a key step (Mykhailiuk et al., 2010).
Medicinal Chemistry and Drug Design
In medicinal chemistry and drug design, the geminal difluorocyclobutane core, which can be derived from diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, is recognized as a valuable structural element. The synthesis of gem-difluorocyclobutanes, especially 2-substituted cases, is critical due to their utility in constructing biologically active molecules. The compounds derived from these reactions can be transformed into gem-difluorocyclobutane-containing carboxylic acid, amine, and alcohol, serving as useful building blocks for the synthesis of biologically active molecules (Lin et al., 2021).
Propriétés
IUPAC Name |
diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O4/c1-3-15-7(13)9(8(14)16-4-2)5-10(11,12)6-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIDZBJVMIDZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736647 | |
| Record name | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | |
CAS RN |
827032-79-1 | |
| Record name | 1,1-Diethyl 3,3-difluoro-1,1-cyclobutanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827032-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





